3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole
Overview
Description
3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the nitro and trifluoromethyl groups on the phenyl ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole typically involves the following steps:
Nitration of 4-(trifluoromethyl)aniline: The starting material, 4-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitro-4-(trifluoromethyl)aniline.
Diazotization and coupling: The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with phenylhydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-[2-amino-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl ring.
Scientific Research Applications
3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Another trifluoromethyl-containing compound with different pharmacological properties.
2-methoxy-4-(trifluoromethyl)phenyl analogues: Used as herbicides but with different applications and effects
Uniqueness
3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of nitro and trifluoromethyl groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)11-6-7-13(15(10-11)22(23)24)14-8-9-21(20-14)12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNYHBYSLSDIIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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